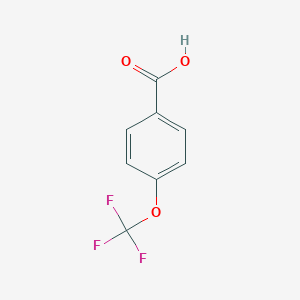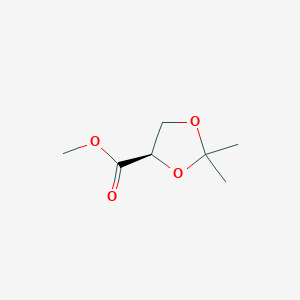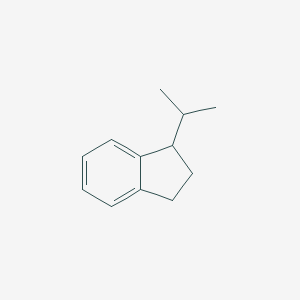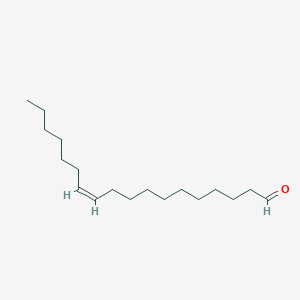
(Z)-11-Octadecenal
Overview
Description
(Z)-11-Octadecenal, also known as cis-11-octadecenal, is an unsaturated aldehyde with the molecular formula C18H34O. It is a naturally occurring compound found in various plants and insects, often playing a role in pheromone communication. This compound is characterized by a long carbon chain with a double bond in the Z-configuration at the 11th carbon position, giving it unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: (Z)-11-Octadecenal can be synthesized through several methods, including:
Hydroformylation of Olefins: This method involves the hydroformylation of oleic acid derivatives, followed by selective reduction and oxidation steps to yield this compound.
Wittig Reaction: The Wittig reaction between a phosphonium ylide and an aldehyde can produce this compound with high stereoselectivity.
Isomerization of Oleic Acid: Oleic acid can be isomerized to (Z)-11-octadecenoic acid, which is then oxidized to form the aldehyde.
Industrial Production Methods: Industrial production of this compound often involves the large-scale hydroformylation of oleic acid derivatives, followed by purification processes to isolate the desired product. This method is preferred due to its efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form (Z)-11-octadecenoic acid or further oxidized to produce shorter-chain aldehydes and acids.
Reduction: The compound can be reduced to (Z)-11-octadecenol using reducing agents like sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Grignard reagents or organolithium compounds under anhydrous conditions.
Major Products:
Oxidation: (Z)-11-octadecenoic acid.
Reduction: (Z)-11-octadecenol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(Z)-11-Octadecenal has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of complex organic molecules and as a reagent in stereoselective synthesis.
Biology: The compound is studied for its role in insect pheromone communication, particularly in moth species where it acts as a sex pheromone.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: this compound is used in the fragrance industry due to its pleasant odor and in the production of flavoring agents.
Mechanism of Action
The mechanism by which (Z)-11-octadecenal exerts its effects varies depending on its application:
Pheromone Communication: In insects, this compound binds to specific olfactory receptors, triggering a signaling cascade that results in behavioral changes.
Antimicrobial Activity: The aldehyde group can react with microbial cell components, disrupting cell membrane integrity and leading to cell death.
Comparison with Similar Compounds
(E)-11-Octadecenal: The trans isomer of (Z)-11-octadecenal, differing in the configuration of the double bond.
(Z)-9-Octadecenal: Another unsaturated aldehyde with the double bond at the 9th carbon position.
(Z)-13-Octadecenal: Similar structure with the double bond at the 13th carbon position.
Uniqueness: this compound is unique due to its specific double bond position and configuration, which significantly influences its chemical reactivity and biological activity. Its role as a pheromone in certain insect species also sets it apart from other similar compounds.
Properties
IUPAC Name |
(Z)-octadec-11-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h7-8,18H,2-6,9-17H2,1H3/b8-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSVMXHKWSNHLH-FPLPWBNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4273-95-4 | |
| Record name | 11-Octadecenal, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004273954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological function of (Z)-11-Octadecenal?
A1: this compound is a key component of the sex pheromone blend produced by female rice leaffolder moths . This pheromone blend, released into the environment, acts as a long-distance attractant for conspecific males, playing a crucial role in mate-finding and reproduction .
Q2: How does this compound interact with male rice leaffolder moths?
A2: Male rice leaffolder moths detect this compound and other pheromone components using specialized olfactory receptors located on their antennae . Upon detection, a cascade of neural signals is triggered, ultimately leading to behavioral responses such as upwind flight and orientation towards the pheromone source (the female moth) .
Q3: Are there variations in the pheromone blends containing this compound across different geographical populations of the rice leaffolder moth?
A3: Yes, significant geographical variations have been observed in the composition of the sex pheromone blend of the rice leaffolder moth. For instance, studies have shown that while Japanese populations utilize a blend containing this compound, populations in the Philippines and India rely on different pheromone blends . This variation highlights the potential for developing region-specific pheromone-based pest management strategies.
Q4: How is this compound used in pest management?
A4: The identification and synthesis of this compound have paved the way for developing pheromone-based monitoring and control tools for the rice leaffolder moth.
- Monitoring: Synthetic pheromone traps baited with this compound and other blend components are used to monitor moth populations in rice fields . This information aids in determining pest densities, predicting outbreaks, and optimizing insecticide application timing, leading to more sustainable pest management practices.
Q5: What is the structure of this compound and how is it synthesized?
A5: this compound (also known as cis-11-Octadecenal) has the molecular formula C18H34O and a molecular weight of 266.48 g/mol. The "Z" designation indicates the cis configuration of the double bond at the 11th carbon atom. This compound can be synthesized through various chemical routes, often starting from readily available materials like 1,5-Cyclooctadiene . The synthesis typically involves several steps, including the introduction of the crucial (Z)-double bond using stereospecific reactions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


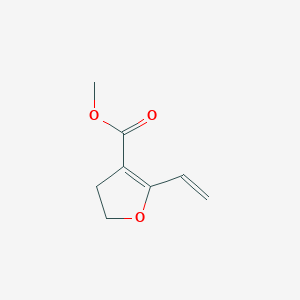
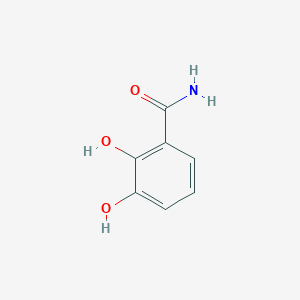


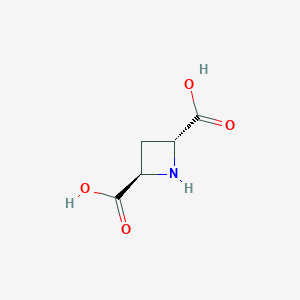

![1-[2-(chloromethyl)phenyl]-3,3-difluoroazetidin-2-one](/img/structure/B143561.png)
![Methyl bicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B143563.png)
